

# A Comparative Guide to Ghrelin Agonists: Relamorelin TFA vs. Anamorelin

Author: BenchChem Technical Support Team. Date: November 2025

| Compound of Interest |                 |           |
|----------------------|-----------------|-----------|
| Compound Name:       | Relamorelin tfa |           |
| Cat. No.:            | B10828215       | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Relamorelin trifluoroacetate (TFA) and Anamorelin, two prominent ghrelin agonists that have been the subject of extensive clinical investigation. By presenting key data from preclinical and clinical studies, this document aims to facilitate a comprehensive understanding of their respective pharmacological profiles, therapeutic applications, and developmental statuses.

#### Introduction to Ghrelin and its Agonists

Ghrelin, a 28-amino acid peptide hormone primarily produced in the stomach, is the endogenous ligand for the growth hormone secretagogue receptor (GHSR-1a).[1][2] This receptor is expressed in various tissues, including the pituitary gland and hypothalamus, and its activation stimulates the release of growth hormone (GH), increases appetite, and promotes gastrointestinal motility.[1][2] Ghrelin agonists are a class of drugs designed to mimic the actions of endogenous ghrelin, offering therapeutic potential for conditions characterized by anorexia, muscle wasting, and impaired gastrointestinal function.

Relamorelin and Anamorelin are two such agonists that have advanced to late-stage clinical trials. While both compounds target the same receptor, their chemical structures, pharmacokinetic properties, and primary clinical indications differ significantly.

#### **Chemical and Pharmacological Properties**



Relamorelin is a synthetic pentapeptide analogue of ghrelin, while Anamorelin is a novel, orally active, non-peptide small molecule.[2][3] Their distinct chemical natures contribute to differences in their administration routes and metabolic stability.

| Property                              | Relamorelin TFA           | Anamorelin                  |
|---------------------------------------|---------------------------|-----------------------------|
| Chemical Structure                    | Pentapeptide              | Non-peptide, small molecule |
| Molecular Formula                     | C45H51F3N8O7S[4]          | C31H42N6O3[5]               |
| Administration Route                  | Subcutaneous injection[6] | Oral[7]                     |
| Binding Affinity (Ki) for GHSR-<br>1a | 0.42 nM[8]                | 0.70 nM[9]                  |
| Agonist Activity (EC50)               | 0.71 nM[10]               | 0.74 nM[11]                 |

#### **Mechanism of Action: Ghrelin Receptor Signaling**

Both Relamorelin and Anamorelin exert their effects by binding to and activating the GHSR-1a, a G-protein coupled receptor (GPCR). Upon activation, the receptor initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gαq/11, which activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events ultimately lead to the physiological responses associated with ghrelin, such as GH secretion and appetite stimulation.[12][13][14]

Caption: Ghrelin Receptor Signaling Pathway.

#### **Clinical Development and Efficacy**

Relamorelin and Anamorelin have been investigated in distinct clinical populations, reflecting their targeted therapeutic applications.

#### Relamorelin in Diabetic Gastroparesis

Relamorelin has been primarily studied for the treatment of diabetic gastroparesis, a condition characterized by delayed gastric emptying and symptoms such as nausea, vomiting, and



bloating.

Key Clinical Trial Data:

| Trial       | Phase | Population                               | Key Findings                                                                                                                                                                                                                                                                 |
|-------------|-------|------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| NCT01571297 | 2a    | 204 patients with diabetic gastroparesis | Relamorelin (10 µg twice daily) significantly accelerated gastric emptying and reduced vomiting frequency compared to placebo. [15][16]                                                                                                                                      |
| NCT02357420 | 2b    | 393 patients with diabetic gastroparesis | Relamorelin (10, 30, and 100 µg twice daily) significantly reduced a composite score of gastroparesis symptoms (nausea, abdominal pain, postprandial fullness, and bloating) over 12 weeks compared to placebo. Gastric emptying was also significantly accelerated.[17][18] |

#### **Anamorelin in Cancer Anorexia-Cachexia**

Anamorelin has been extensively evaluated for the treatment of cancer anorexia-cachexia syndrome (CACS), a multifactorial condition characterized by loss of appetite, weight loss, and muscle wasting in cancer patients.

Key Clinical Trial Data:



| Trial                     | Phase         | Population                                                                 | Key Findings                                                                                                                                                                      |
|---------------------------|---------------|----------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| ROMANA 1<br>(NCT01387269) | 3             | 484 patients with advanced non-small-cell lung cancer (NSCLC) and cachexia | Anamorelin (100 mg daily) significantly increased lean body mass (LBM) and body weight over 12 weeks compared to placebo. It also improved anorexia-cachexia symptoms.[7][19][20] |
| ROMANA 2<br>(NCT01387282) | 3             | 495 patients with advanced NSCLC and cachexia                              | Consistent with ROMANA 1, Anamorelin significantly increased LBM and body weight and improved anorexia-cachexia symptoms compared to placebo.[19][20]                             |
| ROMANA 3<br>(NCT01395914) | 3 (Extension) | Patients who<br>completed ROMANA<br>1 or 2                                 | Anamorelin treatment for an additional 12 weeks was well-tolerated and continued to show benefits in body weight and anorexiacachexia symptoms. [21][22]                          |

### **Pharmacokinetics**



| Parameter       | Relamorelin                            | Anamorelin             |
|-----------------|----------------------------------------|------------------------|
| Bioavailability | Not applicable (subcutaneous)          | Orally active          |
| Half-life       | ~7 hours (in healthy volunteers)[23]   | ~7-12 hours[24]        |
| Metabolism      | Not extensively metabolized[25]        | Metabolized            |
| Excretion       | Primarily unchanged in urine (~8%)[25] | Primarily in feces[26] |

#### Safety and Tolerability

Both Relamorelin and Anamorelin have demonstrated generally acceptable safety profiles in clinical trials.

Relamorelin: In Phase 2 trials for diabetic gastroparesis, the most common treatment-emergent adverse events (TEAEs) were related to the gastrointestinal system. A notable finding was a dose-related increase in blood glucose levels, necessitating careful monitoring and management in diabetic patients.[15][17]

Anamorelin: In the ROMANA trials, Anamorelin was well-tolerated. The most frequently reported drug-related adverse events were hyperglycemia and nausea.[22][27] No significant differences in serious adverse events or survival were observed between the Anamorelin and placebo groups.[20]

# Experimental Protocols Relamorelin Phase 2b Trial (NCT02357420) - Abbreviated Protocol

- Study Design: A 12-week, randomized, double-blind, placebo-controlled, multicenter study.
- Participants: 393 patients with diabetic gastroparesis.
- Intervention: Subcutaneous injection of Relamorelin (10  $\mu$ g, 30  $\mu$ g, or 100  $\mu$ g twice daily) or placebo.



- Primary Endpoints: Change from baseline in vomiting frequency and a composite score of gastroparesis symptoms.
- Secondary Endpoints: Change in gastric emptying, and safety and tolerability assessments.
   [17][18]

Caption: Relamorelin Phase 2b Trial Workflow.

## Anamorelin ROMANA Trials (NCT01387269 & NCT01387282) - Abbreviated Protocol

- Study Design: Two identical, 12-week, randomized, double-blind, placebo-controlled, multicenter Phase 3 trials.
- Participants: Patients with advanced non-small-cell lung cancer and cachexia.
- Intervention: Oral administration of Anamorelin (100 mg once daily) or placebo.
- Co-Primary Endpoints: Change from baseline in lean body mass and handgrip strength.
- Secondary Endpoints: Change in body weight, anorexia-cachexia symptoms, and overall survival.[19][20]

Caption: Anamorelin ROMANA Trials Workflow.

#### Conclusion

Relamorelin and Anamorelin represent two distinct approaches to harnessing the therapeutic potential of ghrelin agonism. Relamorelin, a subcutaneously administered peptide, has demonstrated efficacy in improving symptoms and gastric emptying in patients with diabetic gastroparesis. Anamorelin, an orally available small molecule, has shown significant benefits in increasing lean body mass and body weight in patients with cancer anorexia-cachexia. While both agents have shown acceptable safety profiles, the potential for hyperglycemia warrants careful consideration, particularly in diabetic populations. The choice between these agents in a clinical or developmental context will depend on the specific therapeutic indication, patient population, and desired route of administration. Further research, including head-to-head



comparative trials, would be invaluable in elucidating the relative merits of these promising ghrelin agonists.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. Portico [access.portico.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. searchusan.ama-assn.org [searchusan.ama-assn.org]
- 6. Allergan Expands PLEDGE Clinical Research Program in Diabetic Gastroparesis [prnewswire.com]
- 7. austinpublishinggroup.com [austinpublishinggroup.com]
- 8. glpbio.com [glpbio.com]
- 9. Anamorelin HCl (ONO-7643), a novel ghrelin receptor agonist, for the treatment of cancer anorexia-cachexia syndrome: preclinical profile PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. glpbio.com [glpbio.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Overall safety of relamorelin in adults with diabetic gastroparesis: Analysis of phase 2a and 2b trial data PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. Efficacy and Safety of Relamorelin in Diabetics With Symptoms of Gastroparesis: A Randomized, Placebo-Controlled Study PubMed [pubmed.ncbi.nlm.nih.gov]



- 18. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 19. medpace.com [medpace.com]
- 20. ascopubs.org [ascopubs.org]
- 21. ROMANA 3: a phase 3 safety extension study of anamorelin in advanced non-small-cell lung cancer (NSCLC) patients with cachexia PMC [pmc.ncbi.nlm.nih.gov]
- 22. A safety extension study of anamorelin in advanced non-small cell lung cancer patients with cachexia: ROMANA 3. ASCO [asco.org]
- 23. Efficacy and Safety of Relamorelin in Diabetics with Symptoms of Gastroparesis:A Randomized, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Metabolism Study of Anamorelin, a GHSR1a Receptor Agonist Potentially Misused in Sport, with Human Hepatocytes and LC-HRMS/MS [mdpi.com]
- 25. Relamorelin: A Novel Gastrocolokinetic Synthetic Ghrelin Agonist PMC [pmc.ncbi.nlm.nih.gov]
- 26. Anamorelin hydrochloride for the treatment of cancer-anorexia-cachexia (CACS) in nonsmall cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Real-world safety and effectiveness of anamorelin for cancer cachexia: Interim analysis of post-marketing surveillance in Japan PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to Ghrelin Agonists: Relamorelin TFA vs. Anamorelin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10828215#comparing-relamorelin-tfa-to-other-ghrelin-agonists-like-anamorelin]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com